N-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide

Medicinal Chemistry Fragment-Based Screening Physicochemical Profiling

N-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS 1156840-03-7) is a heterocyclic sulfonamide that incorporates a 6-oxo-1,6-dihydropyridine (2-pyridone) core linked via a sulfonamide bridge to a furan-2-ylmethyl substituent. It is a research-grade small molecule (MW 254.26 g/mol) currently catalogued by multiple chemical suppliers without associated bioactivity data in public repositories.

Molecular Formula C10H10N2O4S
Molecular Weight 254.26 g/mol
Cat. No. B11812684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide
Molecular FormulaC10H10N2O4S
Molecular Weight254.26 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNS(=O)(=O)C2=CNC(=O)C=C2
InChIInChI=1S/C10H10N2O4S/c13-10-4-3-9(7-11-10)17(14,15)12-6-8-2-1-5-16-8/h1-5,7,12H,6H2,(H,11,13)
InChIKeyKHIVXOHIIFYINE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline for N-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide Procurement


N-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS 1156840-03-7) is a heterocyclic sulfonamide that incorporates a 6-oxo-1,6-dihydropyridine (2-pyridone) core linked via a sulfonamide bridge to a furan-2-ylmethyl substituent [1]. It is a research-grade small molecule (MW 254.26 g/mol) currently catalogued by multiple chemical suppliers without associated bioactivity data in public repositories . The 6-oxo-1,6-dihydropyridine sulfonamide scaffold class has been investigated in medicinal chemistry as a dual pharmacophore platform, but compound-specific differentiation evidence is absent from primary literature and patent filings [2].

Why In-Class Substitution of N-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide Carries Unquantified Risk


Within the 6-oxo-1,6-dihydropyridine sulfonamide class, the N-substituent is the primary driver of physicochemical and potentially pharmacological divergence. Replacing the furan-2-ylmethyl group with an N,N-dimethyl, N,N-diethyl, or N-ethyl substituent alters computed LogP, polar surface area, hydrogen-bonding capacity, and conformational flexibility in ways that are predictable at the descriptor level but whose biological consequences remain uncharacterized for this specific compound [1][2]. In class-level analogy, N-sulfonamide 2-pyridones have demonstrated that minor substituent changes can shift dual DHPS/DHFR inhibition potency by orders of magnitude [3]; without compound-specific data, generic substitution between N-alkyl and N-furfuryl analogs constitutes an unvalidated equivalence assumption that could compromise experimental reproducibility.

Quantitative Evidence Guide for N-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide Differentiation


Molecular Weight and Heavy Atom Count vs. N,N-Dimethyl and N,N-Diethyl Analogs

The target compound has a molecular weight of 254.26 g/mol, which is 52.03 g/mol higher than N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (202.23 g/mol) and 23.97 g/mol higher than N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (230.29 g/mol) [1][2]. This increase reflects the heavier furan ring (17 heavy atoms vs. 13 for the dimethyl analog), which directly impacts ligand efficiency metrics in fragment-based drug discovery [3].

Medicinal Chemistry Fragment-Based Screening Physicochemical Profiling

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Differentiation

The target compound possesses 5 hydrogen bond acceptors and a topological polar surface area (TPSA) of 96.8 Ų, compared to 4 acceptors and ~84.5 Ų for N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide [1][2]. The additional furan oxygen contributes one extra acceptor and ~12.3 Ų of polar surface area [1].

ADME Prediction Permeability Drug-Likeness

XLogP3-AA Lipophilicity vs. N,N-Diethyl Analog

The target compound exhibits a computed XLogP3-AA of -0.5, indicating higher aqueous solubility and lower lipophilicity compared to N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (estimated XLogP3 ~0.3 based on fragment-based calculation) [1][2]. The furan ring's greater polarity offsets the additional carbon atoms relative to the diethyl substituent [1].

Lipophilicity Solubility LogP

Scaffold-Dependent DHPS/DHFR Dual Inhibition Potential (Class-Level Inference)

A published study on N-sulfonamide 2-pyridone derivatives demonstrated that this scaffold class can achieve dual inhibition of DHPS and DHFR enzymes, with the most potent compound (11a) showing IC50 values of 2.76 μg/mL (DHPS) and 0.20 μg/mL (DHFR) [1]. The target compound shares the same 6-oxo-1,6-dihydropyridine core but differs in its N-substituent; no direct inhibition data exist for the furan-2-ylmethyl variant, and extrapolation is unwarranted [1].

Antimicrobial Resistance Dual Inhibition Folate Biosynthesis

Absence of AOC3/MEK Inhibitory Patent Coverage vs. Patented Pyridinyl Sulfonamides

Patent filings for pyridinyl sulfonamide derivatives as AOC3 inhibitors (Boehringer Ingelheim, e.g., US 20210353608) and as MEK inhibitors (e.g., US patents on dihydropyridin sulfonamides) do not include or exemplify N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide [1][2]. This negative evidence indicates that the compound falls outside the structure-activity relationships claimed in these therapeutic programs, which may offer freedom-to-operate advantages for certain research directions [1][2].

Intellectual Property AOC3 Inhibition MEK Inhibition

Evidence-Supported Application Scenarios for N-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide


Medicinal Chemistry: SAR Probe for the 6-Oxo-1,6-Dihydropyridine Sulfonamide Scaffold

Given its structurally differentiated furan-2-ylmethyl substituent, this compound can serve as an SAR probe to interrogate the N-substituent tolerance of the 6-oxo-1,6-dihydropyridine sulfonamide chemotype. Its computed XLogP3 of -0.5 and TPSA of 96.8 Ų place it in a distinct physicochemical space relative to N,N-dialkyl analogs [1], enabling exploration of how polarity at the sulfonamide nitrogen affects target engagement in biochemical or cellular assays. Researchers evaluating this scaffold class for antimicrobial , kinase inhibition, or carbonic anhydrase programs may use this compound to map structure-activity landscapes.

Fragment-Based Drug Discovery: Ligand-Efficiency Benchmarking

With 17 heavy atoms and a molecular weight of 254.26 g/mol, the compound sits at the upper boundary of fragment-like chemical space [1]. Procurement for fragment screening libraries may be justified when seeking a 2-pyridone sulfonamide fragment with a heteroaromatic N-substituent that provides additional hydrogen-bonding vectors (5 acceptors vs. 4 for the dimethyl analog) [1], potentially enabling crystallographic fragment soaking experiments that probe unexplored regions of target active sites.

Intellectual Property: Freedom-to-Operate Lead Generation

The compound's absence from major AOC3 and MEK inhibitor patent families [1] positions it as a potentially unencumbered starting point for lead optimization programs in these or adjacent target classes. Organizations conducting prior art landscaping before initiating a 6-oxo-1,6-dihydropyridine sulfonamide program should evaluate this compound as a structurally novel entry point that may circumvent existing composition-of-matter claims.

Physicochemical Reference Standard for Chromatographic Method Development

The compound's moderate polarity (XLogP3 -0.5), distinct UV chromophore from the furan ring, and sulfonamide functionality make it a suitable reference standard for developing and validating reversed-phase HPLC or LC-MS methods aimed at separating closely related 6-oxo-1,6-dihydropyridine sulfonamides [1]. Its commercially available purity specifications (typically 97–98%) support its use as a system suitability standard.

Quote Request

Request a Quote for N-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.